



Application Notes and Protocols for C108297 Subcutaneous Injection

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| Compound of Interest | | |
|----------------------|----------|-----------|
| Compound Name: | C108297 | |
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For Researchers, Scientists, and Drug Development Professionals

Introduction

C108297 is a selective glucocorticoid receptor (GR) modulator, demonstrating both agonist and antagonist activities in a tissue- and gene-specific manner.[1][2] It has shown potential in preclinical studies for its ability to attenuate obesity, reduce inflammation, and modulate the hypothalamic-pituitary-adrenal (HPA) axis without causing complete suppression.[1][3] These application notes provide detailed protocols for the preparation and subcutaneous administration of C108297 in a research setting, along with a summary of its mechanism of action and dose-response data.

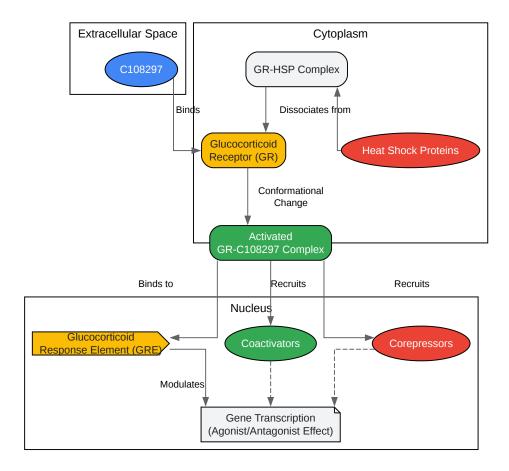
Physicochemical Properties and Storage

| Property | Value |
|---------------------------|---|
| Binding Affinity (Ki) | 0.7 nM for Glucocorticoid Receptor[3] |
| Functional Ki | 0.6 nM in GR reporter gene assay |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month |

Mechanism of Action: Selective Glucocorticoid Receptor Modulation



C108297 acts as a selective modulator of the glucocorticoid receptor (GR). Unlike full agonists or antagonists, its activity is context-dependent. In certain brain regions, such as the paraventricular nucleus of the hypothalamus, it can act as an agonist, suppressing corticotropin-releasing hormone (CRH) expression. Conversely, in the hippocampus, it can act as an antagonist, blocking the effects of corticosterone on neurogenesis. This selectivity is believed to be due to its unique interaction with the GR and subsequent recruitment of downstream coregulators.



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Caption: C108297 signaling pathway.

Experimental Protocols Preparation of C108297 for Subcutaneous Injection

Materials:

- C108297 powder
- Vehicle (choose one of the options below)
- · Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)
- · Sterile syringes and needles

Vehicle Options:

- Polyethylene Glycol (PEG) Formulation:
 - Polyethylene glycol (PEG) [As used in a dose-response study]
- DMSO/PEG300/Tween-80/Saline Formulation:
 - Dimethyl sulfoxide (DMSO)
 - PEG300
 - Tween-80
 - Saline (0.9% sodium chloride)
- DMSO/Corn Oil Formulation:
 - Dimethyl sulfoxide (DMSO)



Corn Oil

Protocol 1: Preparation in Polyethylene Glycol (as per preclinical studies)

- Weigh the required amount of C108297 powder.
- Dissolve the **C108297** powder in polyethylene glycol to achieve the desired final concentration (e.g., 6 mg/mL).
- Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.
- Draw the solution into a sterile syringe for injection.

Protocol 2: Preparation in DMSO/PEG300/Tween-80/Saline

This protocol yields a clear solution of ≥ 2.5 mg/mL.

- Prepare a stock solution of C108297 in DMSO (e.g., 25 mg/mL).
- For a 1 mL final solution, add 100 μ L of the DMSO stock solution to 400 μ L of PEG300 and mix thoroughly.
- Add 50 μL of Tween-80 and mix again.
- Add 450 μL of saline to bring the final volume to 1 mL.
- · Vortex until a clear solution is obtained.

Subcutaneous Injection Protocol in Mice

Materials:

- Prepared C108297 solution
- Sterile syringes (0.5-1 mL)
- Sterile needles (25-27 gauge)

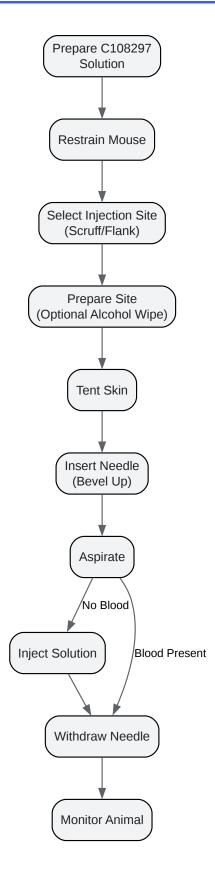


- 70% Isopropyl alcohol wipes
- Animal restrainer (optional)
- Sharps container

Procedure:

- Animal Restraint: Properly restrain the mouse to ensure its safety and the accuracy of the injection. This can be done by scruffing the loose skin over the neck and shoulders.
- Site Selection: The preferred site for subcutaneous injection is the loose skin over the dorsal midline (scruff) or the flank.
- Site Preparation: While not mandatory, the injection site can be wiped with a 70% alcohol wipe and allowed to dry.
- Injection: a. Create a "tent" of skin at the injection site by gently lifting it. b. Insert the needle, bevel up, into the base of the skin tent at a shallow angle. c. Aspirate by pulling back slightly on the plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and select a new site. d. If no blood is aspirated, slowly depress the plunger to inject the solution.
- Withdrawal: Withdraw the needle and gently apply pressure to the injection site with a dry gauze pad if needed. Do not rub the area.
- Monitoring: Monitor the animal for any adverse reactions post-injection.
- Disposal: Dispose of the syringe and needle in a designated sharps container.





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Caption: Subcutaneous injection workflow.



Quantitative Data Dose-Response Data in Mice

The following table summarizes the doses of **C108297** used in a preclinical study and their observed effects. The study involved once-daily subcutaneous injections for 10 consecutive days.

| Dose (mg/kg) | Vehicle | Key Findings |
|--------------|---|---|
| 15 | Polyethylene Glycol | Part of a dose-response study to determine the optimal dose. |
| 30 | Polyethylene Glycol | Reduced corticosterone secretion at 30 and 60 minutes following restraint stress. |
| 60 | Not specified in this study, but used in others | Significantly decreased immobility in the forced swim test. |
| 80 | Polyethylene Glycol | Part of a dose-response study to determine the optimal dose. |

Effects on Corticosterone Levels

Treatment with **C108297** has been shown to normalize baseline corticosterone levels in a mouse model of status epilepticus.

| Treatment Group | Effect on Baseline Corticosterone |
|--------------------|---|
| Vehicle | Elevated levels post-status epilepticus |
| C108297 (30 mg/kg) | Normalized to control levels |

Conclusion

This document provides a comprehensive guide for the subcutaneous administration of **C108297** in a research setting. Adherence to these protocols will ensure consistent and



reproducible results in preclinical studies investigating the therapeutic potential of this selective glucocorticoid receptor modulator. Researchers should always follow institution-specific animal care and use guidelines.

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